molecular formula C16H19Cl2N3O2 B12700371 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) CAS No. 178979-96-9

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester)

Cat. No.: B12700371
CAS No.: 178979-96-9
M. Wt: 356.2 g/mol
InChI Key: SBNXLGYMMHYQQS-UHFFFAOYSA-N
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Description

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a carbamate ester. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the methanol group and the carbamate ester. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-, 2-carbamate
  • 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(3-(2-pyridinyl)propyl)-, carbamate

Uniqueness

Compared to similar compounds, 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-, carbamate (ester) stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

178979-96-9

Molecular Formula

C16H19Cl2N3O2

Molecular Weight

356.2 g/mol

IUPAC Name

[5-[(3,5-dichlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C16H19Cl2N3O2/c1-9(2)15-13(6-10-4-11(17)7-12(18)5-10)21(3)14(20-15)8-23-16(19)22/h4-5,7,9H,6,8H2,1-3H3,(H2,19,22)

InChI Key

SBNXLGYMMHYQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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